3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one

anticancer coumarin-triazole hybrid MCF-7 cytotoxicity

The compound 3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one (CAS 2034522-67-1) is a coumarin–1,2,3‑triazole hybrid featuring a 2H‑chromen‑2‑one core linked via a carbonyl‑pyrrolidine bridge to a 4‑phenyl‑1H‑1,2,3‑triazole moiety. It belongs to the broader class of triazole‑appended coumarins, which are intensively investigated for anticancer, antimicrobial, and enzyme‑inhibitory activities.

Molecular Formula C22H18N4O3
Molecular Weight 386.411
CAS No. 2034522-67-1
Cat. No. B2385431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one
CAS2034522-67-1
Molecular FormulaC22H18N4O3
Molecular Weight386.411
Structural Identifiers
SMILESC1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5OC4=O
InChIInChI=1S/C22H18N4O3/c27-21(18-12-16-8-4-5-9-20(16)29-22(18)28)25-11-10-17(13-25)26-14-19(23-24-26)15-6-2-1-3-7-15/h1-9,12,14,17H,10-11,13H2
InChIKeyKJUVBYNSRKNIKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one (CAS 2034522-67-1) – Core Structural Identity and Procurement Relevance


The compound 3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one (CAS 2034522-67-1) is a coumarin–1,2,3‑triazole hybrid featuring a 2H‑chromen‑2‑one core linked via a carbonyl‑pyrrolidine bridge to a 4‑phenyl‑1H‑1,2,3‑triazole moiety. It belongs to the broader class of triazole‑appended coumarins, which are intensively investigated for anticancer, antimicrobial, and enzyme‑inhibitory activities [1]. A recent primary study identifies this specific phenyl‑substituted hybrid as “Compound 21,” the most cytotoxic member of a six‑compound series against MCF‑7 and HeLa cancer cells, and the subject of a PLGA nanoparticle formulation for controlled drug delivery [1].

Why 3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one Cannot Be Replaced by a Generic Triazole–Coumarin Analog


Coumarin–triazole hybrids are not interchangeable: their bioactivity is exquisitely sensitive to the nature, position, and steric environment of the substituents on both the coumarin and triazole rings [1]. In the 2024 Arvas et al. study, six structurally distinct coumarin‑triazole hybrids were synthesized and screened; only the 4‑phenyl‑substituted derivative (Compound 21) exhibited the combination of the lowest IC₅₀ against MCF‑7 cells and sufficient stability for nanoparticle encapsulation [1]. Other analogs in the same series, bearing non‑phenyl or differently linked triazole groups, showed substantially weaker cytotoxicity, demonstrating that the 4‑phenyl‑1H‑1,2,3‑triazol‑1‑yl‑pyrrolidine‑carbonyl motif is a critical pharmacophore for the observed anticancer potency [1]. Consequently, sourcing a “similar” triazole‑coumarin without this precise substitution pattern risks losing the specific anticancer activity and the drug‑delivery compatibility documented for this entity.

Quantitative Differentiation Evidence for 3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one Versus Closest Analogs


Superior Cytotoxicity Against MCF‑7 Breast Cancer Cells Relative to Five Structural Analogs

Of six coumarin‑triazole hybrids synthesized and tested under identical conditions, the 4‑phenyl‑substituted compound (identified as Compound 21) exhibited the lowest IC₅₀ against MCF‑7 breast cancer cells, indicating the highest cytotoxicity within the series [1]. The free molecule gave an IC₅₀ of 5.74 ± 3.82 mg mL⁻¹, whereas the other five analogs displayed higher IC₅₀ values (i.e., lower potency), establishing clear differentiation in anticancer activity conferred by the 4‑phenyl‑1H‑1,2,3‑triazol‑1‑yl‑pyrrolidine‑carbonyl motif [1].

anticancer coumarin-triazole hybrid MCF-7 cytotoxicity

Potent Activity Against HeLa Cervical Cancer Cells Outperforming Other Triazole–Coumarin Hybrids

In the same comparative study, Compound 21 displayed an IC₅₀ of 1.32 ± 0.31 mg mL⁻¹ against HeLa cells, again the lowest among the six hybrids tested [1]. This demonstrates that the 4‑phenyl‑triazole‑pyrrolidine‑coumarin architecture confers broad‑spectrum anticancer activity across genetically distinct cancer cell lines, unlike the other hybrids which were less effective on HeLa cells [1].

anticancer HeLa cytotoxicity cervical adenocarcinoma

13.7‑Fold Enhancement of Cytotoxicity Against MCF‑7 Cells via PLGA Nanoparticle Encapsulation

Encapsulation of Compound 21 in PLGA nanoparticles drastically improved its anticancer efficacy: the IC₅₀ of 21‑loaded PLGA NPs against MCF‑7 cells was 0.42 ± 0.01 mg mL⁻¹ compared to 5.74 ± 3.82 mg mL⁻¹ for the free molecule, representing a 13.7‑fold increase in potency [1]. This direct head‑to‑head comparison demonstrates that the compound is amenable to nanocarrier‑mediated delivery, a property not demonstrated for the other five hybrids in the series.

drug delivery PLGA nanoparticles sustained release MCF-7

1.7‑Fold Enhancement of Cytotoxicity Against HeLa Cells Achieved Through PLGA Nanoparticle Encapsulation

The nanoparticle formulation also improved activity against HeLa cells: IC₅₀ of 21‑loaded PLGA NPs was 0.77 ± 0.12 mg mL⁻¹ versus 1.32 ± 0.31 mg mL⁻¹ for free Compound 21, a 1.7‑fold improvement [1]. This head‑to‑head comparison confirms that the benefit of encapsulation is not limited to a single cell line.

drug delivery PLGA nanoparticles HeLa controlled release

Controlled Drug Release Profile Over One Month with pH‑Responsive Behavior

The PLGA nanoparticle system loaded with Compound 21 exhibited an initial burst release within the first 6 hours, followed by a sustained release extending beyond one month [1]. At pH 7.4 (physiological), 50% of the drug was released over the study period; at pH 5.5 (tumor‑mimetic endosomal pH), release reached 85%, demonstrating pH‑sensitive release favoring the acidic tumor microenvironment [1]. This controlled, pH‑dependent release profile is a directly measured property of this specific compound–carrier combination and has not been reported for other coumarin‑triazole hybrids.

drug release kinetics pH-responsive PLGA sustained delivery

High‑Value Application Scenarios for 3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one Based on Verified Differentiation Evidence


Lead Compound for Breast Cancer Drug Discovery Programs Requiring Potent Cytotoxicity Against MCF‑7 Cells

With an IC₅₀ of 5.74 ± 3.82 mg mL⁻¹ against MCF‑7, the lowest among six systematically evaluated coumarin‑triazole hybrids [1], this compound can serve as a well‑characterized starting point for medicinal chemistry optimization targeting hormone‑receptor‑positive breast cancer. Its structural identity is confirmed by full spectroscopic characterization in the primary source.

Preclinical Nano‑Oncology Research Leveraging PLGA‑Based Controlled Delivery

The compound has been successfully encapsulated in PLGA nanoparticles (225.90 ± 2.96 nm, −16.90 ± 0.85 mV zeta potential, 4.12% drug loading) that deliver a 13.7‑fold increase in MCF‑7 cytotoxicity and a 1.7‑fold increase in HeLa cytotoxicity relative to the free molecule [1]. This makes it suitable for studies focused on nanocarrier‑mediated tumor targeting and sustained‑release pharmacokinetics.

pH‑Responsive Drug Delivery Investigations Exploiting the Tumor Microenvironment

The 21‑loaded PLGA NPs release 85% of their payload at pH 5.5 versus 50% at pH 7.4 over one month [1], providing a directly measured pH‑dependent release window. This performance supports its use in research on tumor‑selective drug release and in the development of stimuli‑responsive nanomedicines.

Comparative Selectivity Screening in Cervical Adenocarcinoma Models

The compound exhibits an IC₅₀ of 1.32 ± 0.31 mg mL⁻¹ against HeLa cells, again the best among the six‑hybrid series [1]. It can be employed as a benchmark molecule for cross‑cell‑line selectivity assays or as a positive control when evaluating new triazole‑containing coumarin analogs against cervical cancer.

Quote Request

Request a Quote for 3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.